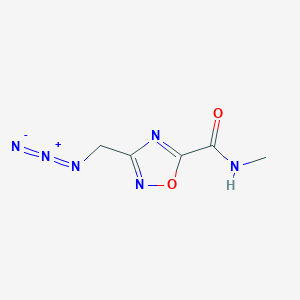

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Übersicht

Beschreibung

Azidomethyl compounds are generally used in the field of chemistry for various purposes. For instance, azidomethyl nucleotides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

Synthesis Analysis

The synthesis of azidomethyl compounds often involves the use of azide groups. For example, in the synthesis of 5’-azide-modified ribonucleosides, a general strategy involves the use of PPh3 and CBr4, followed by NaN3 .Chemical Reactions Analysis

Azidomethyl compounds can participate in various chemical reactions. For example, azidomethyl nucleotides can be used in DNA sequencing by synthesis (SBS), where they act as reversible terminators .Wissenschaftliche Forschungsanwendungen

1. DNA Sequencing

- Summary of Application : Azides are used as an alternative to fluorescence-based DNA sequencing by synthesis (SBS). They provide an intense, narrow, and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent .

- Methods of Application : The four 3′-O-azidomethyl nucleotide reversible terminators (3′-O-azidomethyl-dNTPs) displayed surface-enhanced Raman scattering (SERS) at 2125 cm−1. A complete 4-step SBS reaction was performed using these 4 nucleotide analogues as substrates .

- Results or Outcomes : The appearance of the azide-specific Raman peak at 2125 cm−1 as a result of polymerase extension by a single 3′-O-azidomethyl-dNTP into the growing DNA strand and disappearance of this Raman peak with cleavage of the azido label to permit the next nucleotide incorporation, thereby continuously determining the DNA sequence .

2. Synthesis of Various Heterocycles

- Summary of Application : Azides are used in the synthesis of various heterocycles .

- Methods of Application : Azides are used in intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed reaction conditions, to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

- Results or Outcomes : The review article provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .

3. Bioorthogonal Labeling and Functionalization

- Summary of Application : Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

- Methods of Application : The azido group is introduced into the nucleoside and oligonucleotide of interest. These azide-modified nucleosides are then used in copper-catalyzed azide alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide alkyne cycloaddition (SPAAC) for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .

- Results or Outcomes : This method allows the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross-reactions with other biomolecules .

4. DNA Sequencing

- Summary of Application : 3’-O-azidomethyl nucleotides are used in DNA sequencing by synthesis (SBS) as an alternative to fluorescence-based SBS .

- Methods of Application : The four 3’-O-azidomethyl nucleotide reversible terminators display surface-enhanced Raman scattering (SERS) at 2125 cm−1. A complete 4-step SBS reaction is performed using these 4 nucleotide analogues as substrates .

- Results or Outcomes : The appearance of the azide-specific Raman peak at 2125 cm−1 as a result of polymerase extension by a single 3’-O-azidomethyl-dNTP into the growing DNA strand and disappearance of this Raman peak with cleavage of the azido label to permit the next nucleotide incorporation, thereby continuously determining the DNA sequence .

5. Synthesis of Various Nucleosides Decorated with Azido Groups

- Summary of Application : Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

- Methods of Application : The azido group is introduced into the nucleoside and oligonucleotide of interest. These azide-modified nucleosides are then used in copper-catalyzed azide alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide alkyne cycloaddition (SPAAC) for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .

- Results or Outcomes : This method allows the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross-reactions with other biomolecules .

6. DNA Sequencing by Synthesis

- Summary of Application : 3’-O-azidomethyl nucleotides are used in DNA sequencing by synthesis (SBS) as an alternative to fluorescence-based SBS .

- Methods of Application : The four 3’-O-azidomethyl nucleotide reversible terminators display surface-enhanced Raman scattering (SERS) at 2125 cm−1. A complete 4-step SBS reaction is performed using these 4 nucleotide analogues as substrates .

- Results or Outcomes : The appearance of the azide-specific Raman peak at 2125 cm−1 as a result of polymerase extension by a single 3’-O-azidomethyl-dNTP into the growing DNA strand and disappearance of this Raman peak with cleavage of the azido label to permit the next nucleotide incorporation, thereby continuously determining the DNA sequence .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O2/c1-7-4(12)5-9-3(10-13-5)2-8-11-6/h2H2,1H3,(H,7,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGYNJNDMJQRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=NO1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)

![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)

![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)

![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)